1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Overview
Description
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) is a compound that belongs to the family of cyclic diaminoalkanes. It has an empirical formula of C24H36N2O6S2 and a molecular weight of 512.68 .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) can be represented by the SMILES stringO=S (C (C=C1)=CC=C1C) (O)=O.O=S (C (C=C2)=CC=C2C) (O)=O.N3 (CCCNCC3)C4CCCC4
. This represents the connectivity and arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) is a solid . Its molecular formula is C24H36N2O6S2 and it has a molecular weight of 512.7 g/mol.Scientific Research Applications
Catalysis and Epoxidation Reactions : Manganese(III) complexes with bisphenolate ligands, including those related to 1,4-diazepane, have been studied for their application in catalyzing epoxidation reactions. These complexes show promising results in olefin epoxidation, demonstrating the potential of 1,4-diazepane derivatives in catalysis (Sankaralingam & Palaniandavar, 2014).
Molybdenum Oxotransferase Enzyme Models : Novel asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including those similar to 1,4-diazepane, have been synthesized as functional models for molybdenum oxotransferase enzymes. These studies provide insights into the reactivity of oxotransferases, relevant for understanding the potential applications of 1,4-diazepane derivatives (Mayilmurugan et al., 2011).
Structural and Reactive Models for Enzymes : Iron(III) complexes of bis(phenolate) ligands, related to 1,4-diazepane, have been investigated as structural and functional models for enzymes like 3,4-PCD. These studies contribute to the understanding of the interaction between these complexes and substrates, providing a basis for exploring similar applications in 1,4-diazepane derivatives (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Synthesis of Diazepane Derivatives : The synthesis and characterization of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and their derivatives have been explored, indicating the potential for synthesizing a wide range of diazepane-based compounds for various applications (Moser & Vaughan, 2004).
Inorganic Chemistry Applications : Studies on chromium diamino-bis(phenolate) complexes, related to 1,4-diazepane, as catalysts for the ring-opening copolymerization of cyclohexene oxide and carbon dioxide, suggest potential applications of 1,4-diazepane derivatives in inorganic chemistry and polymer synthesis (Ambrose, Murphy, & Kozak, 2020).
Chemical Warfare Agent Detection : The use of NMR spectroscopy in identifying chemical warfare agents and related compounds, including those structurally similar to 1,4-diazepane, in various samples demonstrates the potential of 1,4-diazepane derivatives in analytical chemistry and forensic applications (Mesilaakso and Tolppa, 1996).
Safety and Hazards
properties
IUPAC Name |
1-cyclopentyl-1,4-diazepane;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2C7H8O3S/c1-2-5-10(4-1)12-8-3-6-11-7-9-12;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,1-9H2;2*2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCATNMZNWTOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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